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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-phenylpyridine
CAS No.: 177976-31-7
Cat. No.: B065119

Get Quote

CAS: 177976-31-7 Molecular Formula: C

H

CIN Molecular Weight: 203.67 g/mol [1][2]

Executive Summary: The "Phenyl-Pyridyl Switch"

In modern drug discovery, optimizing physicochemical properties without sacrificing potency is
a persistent challenge. 3-(Chloromethyl)-5-phenylpyridine serves as a critical electrophilic
building block for installing the 5-phenylpyridin-3-yl-methyl motif.[1] This moiety is frequently
employed as a bioisostere for the biphenyl-methyl group—a strategy known as the "Phenyl-
Pyridyl Switch."[1]

Incorporating the pyridine nitrogen at the 3-position relative to the linker and the 5-position
relative to the phenyl ring offers three distinct medicinal chemistry advantages:

e Solubility Enhancement: The pyridine nitrogen (pKa ~5.2) provides a handle for protonation
and hydrogen bonding, significantly improving aqueous solubility compared to the lipophilic
biphenyl analog.
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o Metabolic Stability: The electron-deficient nature of the pyridine ring reduces susceptibility to
oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]

o Vector Positioning: The meta-substitution pattern (3,5-disubstitution) enforces a specific
geometry, often used to direct substituents into deep hydrophobic pockets in kinases (e.g.,
PI3K, mTOR) and GPCRs (e.g., mGIluR4).

Chemical Properties & Handling

Stability Warning: As a benzylic chloride analog, this compound is an alkylating agent and is
susceptible to hydrolysis.

» Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
o Reactivity: Highly reactive toward nucleophiles (amines, thiols, alkoxides) via

mechanisms.

o Safety: Potent lachrymator and skin irritant.[1] Handle exclusively in a fume hood.

Synthetic Utility & Protocols
Strategic Synthesis of the Scaffold

While commercially available, in-house synthesis allows for the introduction of diverse aryl
groups. The most robust route utilizes a Suzuki-Miyaura coupling followed by chlorination.[1]

DOT Diagram: Synthetic Workflow

AF-B(OH)2 o | Step 1: Suzuki Coupling Intermediate: w| Step 2: Chlorination

- Product:
(Ph-B(OH)2, Pd(dppf)CI2) "] (5-Phenylpyridin-3-yl)methanol = (SOCI2, DCM)

3-(Chloromethyl)-5-phenylpyridine

5-Bromo-3-hydroxymethylpyridine

A
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Caption: Modular synthesis of 3-(chloromethyl)-5-phenylpyridine from brominated
precursors.

Protocol A: Conversion of Alcohol to Chloride
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Context: This protocol describes the conversion of (5-phenylpyridin-3-yl)methanol to the title
compound. Thionyl chloride (

) is preferred over
for ease of purification.

Reagents:
e (5-Phenylpyridin-3-yl)methanol (1.0 equiv)[1]
e Thionyl Chloride (

) (1.5 equiv)

e Dichloromethane (DCM) (Anhydrous)
o Catalytic DMF (1-2 drops)[1]

Step-by-Step Procedure:

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

» Dissolution: Dissolve (5-phenylpyridin-3-yl)methanol (e.g., 1.85 g, 10 mmol) in anhydrous
DCM (20 mL). Cool the solution to 0°C using an ice bath.

o Activation: Add catalytic DMF (2 drops). This forms the Vilsmeier-Haack intermediate,
accelerating the reaction.

o Addition: Dropwise add

(2.1 mL, 15 mmol) over 10 minutes. Caution: Gas evolution (HCI, SO2).

e Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2
hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product

will be higher than starting material).

o Workup (Critical for Stability):
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o Concentrate the reaction mixture in vacuo to remove excess
and DCM.

o Neutralization: Redissolve the residue in DCM and wash rapidly with saturated aqueous
(cold). Note: Do not prolong exposure to water to prevent hydrolysis.[1]

o Dry the organic layer over anhydrous

, filter, and concentrate.

 Purification: The crude material is often pure enough (>95%) for subsequent coupling. If
necessary, purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Protocol B: Derivatization (Library Generation)

Context: Using the scaffold to alkylate a secondary amine (e.g., piperazine or morpholine
derivative) for SAR exploration.

Reagents:

3-(Chloromethyl)-5-phenylpyridine (1.0 equiv)[1]

Secondary Amine (1.1 equiv)

(3.0 equiv) or DIPEA (2.0 equiv)

Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:

e Mixture: In a reaction vial, suspend the secondary amine (1.1 mmol) and

(3.0 mmol) in MeCN (5 mL).

» Addition: Add 3-(chloromethyl)-5-phenylpyridine (1.0 mmol) dissolved in minimal MeCN.

e Heating: Heat the mixture to 60°C for 4-12 hours.
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 Validation: Monitor by LC-MS. The product should show a distinct M+1 peak.

« Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify via preparative HPLC
(Water/Acetonitrile with 0.1% Formic Acid).

Case Study: Design of Dual PISBK/ImTOR Inhibitors

Rationale: Many kinase inhibitors target the ATP binding pocket using a "hinge binder"
connected to a hydrophobic moiety. The 5-phenylpyridine motif is an excellent replacement for
the biphenyl group found in early generation inhibitors.[1]

Comparative Data: Biphenyl vs. Phenylpyridine

Biphenyl-Methyl 5-Phenylpyridin-3-
Property . Impact
Moiety yl-methyl
_ o _ Improved
LogP (Lipophilicity) ~4.5 (High) ~3.2 (Moderate) ) o
bioavailability
- Better formulation
Aq.[1] Solubility <1 pg/mL > 50 pg/mL (pH 5.[1]0) ]
options
o High (Ring Low (Electron Increased Half-life (
Metabolic Liability i o
hydroxylation) deficient) )
Potential for new
H-Bonding None Pyridine N (Acceptor) solvent-front

interactions

DOT Diagram: Pharmacophore Logic
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3-(Chloromethyl)-5-phenylpyridine
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Caption: Pharmacophore mapping of the phenyl-pyridine scaffold in kinase inhibitor design.

Troubleshooting & Optimization

» Problem: Low yield in alkylation reaction.

o Cause: Hydrolysis of the chloride due to wet solvent.

o Solution: Ensure MeCN/DMF is anhydrous.[1] Add molecular sieves (3A) to the reaction.
o Problem: Formation of bis-alkylated byproduct (if using primary amines).

o Solution: Use a large excess of the amine (5-10 equiv) or protect the amine first.[1]
e Problem: Instability during storage.

o Solution: Convert the chloride to the Hydrochloride salt (treat with HCI in dioxane) for long-
term stability. The salt is a stable solid; the free base is often an oil or low-melting solid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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